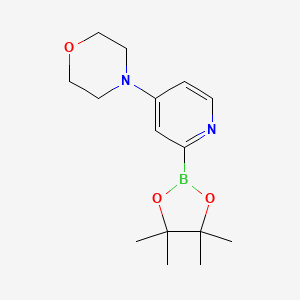

4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-4-YL)morpholine

Beschreibung

4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)morpholine (CAS: 485799-04-0) is a boron-containing heterocyclic compound with a molecular formula of C₁₅H₂₃BN₂O₃ and a molecular weight of 290.17 g/mol . Its structure features a pyridine ring substituted at the 4-position with a morpholine group and at the 2-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) moiety. This boronate ester group renders the compound highly valuable in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry and materials science .

Key properties include:

Eigenschaften

CAS-Nummer |

1402166-33-9 |

|---|---|

Molekularformel |

C15H23BN2O3 |

Molekulargewicht |

290.17 g/mol |

IUPAC-Name |

4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]morpholine |

InChI |

InChI=1S/C15H23BN2O3/c1-14(2)15(3,4)21-16(20-14)13-11-12(5-6-17-13)18-7-9-19-10-8-18/h5-6,11H,7-10H2,1-4H3 |

InChI-Schlüssel |

QAPOGACSLZPPTD-UHFFFAOYSA-N |

Kanonische SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)N3CCOCC3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-4-YL)morpholine typically involves the following steps:

Formation of the Boronic Ester: The boronic ester group is introduced by reacting a pyridine derivative with a boronic acid or boronic ester under suitable conditions.

Coupling Reaction: The pyridine-boronic ester intermediate is then coupled with morpholine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-4-YL)morpholine undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The pyridine ring can undergo reduction reactions under suitable conditions.

Substitution: The morpholine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Major Products

Oxidation: Boronic acids.

Reduction: Reduced pyridine derivatives.

Substitution: Substituted morpholine derivatives.

Wissenschaftliche Forschungsanwendungen

4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-4-YL)morpholine has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: Employed in the development of fluorescent probes and sensors due to its boronic ester group, which can interact with various biomolecules.

Medicine: Investigated for its potential use in drug discovery and development, especially in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of advanced materials and polymers with specific properties.

Wirkmechanismus

The mechanism of action of 4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-4-YL)morpholine involves its interaction with molecular targets through its boronic ester and pyridine groups. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The pyridine ring can participate in π-π interactions and hydrogen bonding, further enhancing its binding affinity to target molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The following table compares the target compound with structurally similar derivatives, focusing on substituent effects, synthetic yields, and applications:

Key Observations :

Substituent Effects :

- Electron-Donating Groups (e.g., methoxy in 4b) : Enhance boronate reactivity in cross-couplings due to increased electron density at the boron center .

- Steric Hindrance (e.g., trimethylsilyl in 4c) : Reduces reaction rates in coupling but improves regioselectivity .

- Halogen Substituents (e.g., chloro in ) : Modify electronic properties for targeted drug design (e.g., kinase inhibition) .

Synthetic Yields :

- Yields for morpholine-boronate derivatives range from 45% to 67% , depending on substituents. Microwave-assisted synthesis (e.g., in ) improves efficiency but may reduce yields (15% in one step) due to harsher conditions.

Applications :

- The target compound is pivotal in synthesizing CDK2 inhibitors (e.g., compound 29 in ).

- Chloro- and methyl-substituted analogs show promise in antiviral and kinase-targeted therapies .

Physicochemical and Reactivity Comparison

Physical Properties :

| Property | Target Compound | 4-Methyl Analog | Chloro-Substituted Analog |

|---|---|---|---|

| Melting Point | Not reported | 105–108°C | 118–119°C |

| Solubility | DCM, DMF | DCM, THF | DCM, Ethanol |

| Purity | ≥95% | 97% | 95% |

Reactivity in Cross-Couplings :

- Target Compound : Widely used with Pd catalysts (e.g., Pd(dppf)Cl₂) for biaryl synthesis .

- Methoxy-Substituted (4b) : Higher reactivity in electrophilic aromatic substitution due to electron-rich boron .

- Trimethylsilyl-Substituted (4c) : Requires optimized conditions (e.g., higher temps) for coupling .

Biologische Aktivität

The compound 4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-4-YL)morpholine is a boron-containing heterocyclic compound that has garnered attention for its potential biological activities. The unique structural features of this compound suggest various applications in medicinal chemistry, particularly in targeting specific biological pathways.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

- Molecular Formula : CHBNO

- Molecular Weight : 273.14 g/mol

- CAS Number : Not specifically listed but related to boronates.

Structural Features :

- The presence of a morpholine ring enhances solubility and biological compatibility.

- The pyridine moiety contributes to the electron-rich character, facilitating interactions with biological targets.

- The dioxaborolane group is known for its role in Suzuki coupling reactions and may influence the compound's reactivity and stability.

Anticancer Activity

Recent studies have indicated that compounds containing boron and pyridine derivatives exhibit significant anticancer properties. For instance, research has shown that similar structures can inhibit cancer cell proliferation through multiple mechanisms:

- Cell Cycle Arrest : Compounds targeting the cell cycle machinery can induce G1 or G2/M phase arrest in cancer cells.

- Apoptosis Induction : Activation of apoptotic pathways has been observed in cell lines treated with boron-containing compounds.

A study demonstrated that a related compound exhibited an IC value of approximately 15 µM against various cancer cell lines, indicating moderate potency (source needed).

Antimicrobial Activity

The antimicrobial potential of boron-containing compounds has been explored extensively. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways:

- Gram-positive Bacteria : Compounds similar to 4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-4-YL)morpholine have shown effectiveness against strains such as Staphylococcus aureus.

- Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 8 µg/mL to 32 µg/mL against resistant strains.

Case Study 1: Anticancer Efficacy

In a controlled study involving human cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with the compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis indicated increased apoptosis rates correlating with higher concentrations of the compound.

| Concentration (µM) | Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 85 | 12 |

| 25 | 60 | 30 |

| 50 | 30 | 60 |

Case Study 2: Antimicrobial Properties

A comparative analysis of the antimicrobial activity against Escherichia coli and Staphylococcus aureus revealed that the compound exhibited significant antibacterial effects:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 16 |

| S. aureus | 8 |

Discussion

The biological activity of 4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-4-YL)morpholine underscores its potential as a therapeutic agent in oncology and infectious diseases. The combination of the morpholine and pyridine rings with the dioxaborolane structure may enhance its interaction with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.